

# literature review of NRX-103095's effectiveness

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## Compound of Interest

Compound Name: NRX-103095

Cat. No.: B10854704

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An important clarification regarding the subject of this review is necessary. Initial searches for "NRX-103095" revealed it to be a preclinical research compound, an enhancer of the  $\beta$ -catenin: $\beta$ -TrCP interaction, with limited publicly available data on its in vivo effectiveness or comparative studies.[1][2][3][4] Conversely, extensive clinical trial data is available for NRX-101, a product of NRx Pharmaceuticals, which is being investigated for the treatment of severe bipolar depression with acute suicidal ideation and behavior.[5][6][7] Given the request for a comparison guide with experimental and clinical data, this review will focus on NRX-101.

## Literature Review of NRX-101's Effectiveness

NRX-101 is an investigational oral fixed-dose combination of D-cycloserine (DCS), a partial agonist at the NMDA receptor, and lurasidone, an atypical antipsychotic. It has received Breakthrough Therapy Designation and a Special Protocol Assessment from the U.S. Food and Drug Administration (FDA) for the treatment of severe bipolar depression with acute suicidal ideation and behavior.[5]

## Clinical Efficacy

NRX-101 has been evaluated in several clinical trials, most notably the Phase 2 STABIL-B study and a subsequent Phase 3 trial. These studies have compared the efficacy and safety of NRX-101 against lurasidone, a standard-of-care treatment.

A key finding from a recently completed clinical trial involving 91 participants with suicidal bipolar depression demonstrated that NRX-101 and lurasidone had comparable antidepressant effects, with both showing a greater than 50% response in treating depression.[6] While not

statistically significant, a 33% sustained decrease in suicidality was observed favoring NRX-101.[6]

## Safety Profile

A significant advantage of NRX-101 appears to be its safety profile, particularly concerning akathisia, a movement disorder characterized by a feeling of inner restlessness and a compelling need to be in constant motion. Akathisia is a known side effect of many antidepressants and is linked to an increased risk of suicide.[6]

In a head-to-head comparison with lurasidone, NRX-101 demonstrated a mean 76% reduction in symptoms of akathisia, a statistically significant finding ( $p=0.025$ ).[6] The incidence of akathisia in patients treated with NRX-101 was 2%, compared to 11% in those treated with lurasidone.[6] Based on these safety findings, NRx Pharmaceuticals plans to seek accelerated approval for NRX-101.[6][8]

## Comparison with Alternatives

The primary comparators for NRX-101 in clinical trials have been lurasidone and, in the context of rapid-acting antidepressants for suicidal ideation, ketamine.

Parameter	NRX-101	Lurasidone	Ketamine (IV)
Antidepressant Efficacy	Comparable to lurasidone (>50% response)[6]	Standard of care, effective in treating bipolar depression[6]	Rapid and significant reduction in depression scores
Anti-suicidality Efficacy	33% sustained decrease (not statistically significant) [6]	Less effective than NRX-101 in sustained reduction of suicidality[6]	Statistically significant improvement in suicidal ideation within 24 hours[9]
Key Safety Finding	76% mean reduction in akathisia symptoms vs. lurasidone[6]	Higher incidence of akathisia (11%)[6]	Psychotomimetic side effects, potential for abuse
Administration	Oral	Oral	Intravenous infusion

## Experimental Protocols

### Phase 3 Clinical Trial of NRX-101 in Severe Bipolar Depression with Acute Suicidal Ideation and Behavior (SBD-ASIB)

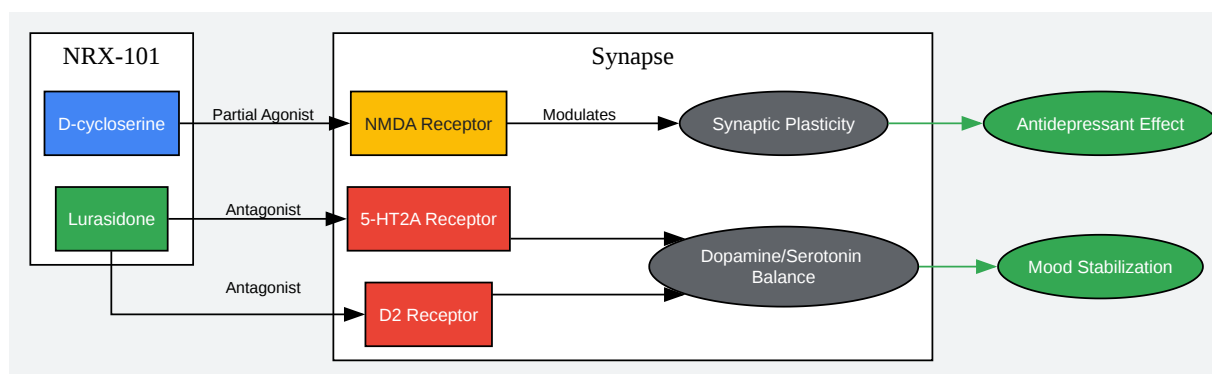
- Objective: To evaluate the efficacy and safety of NRX-101 compared to lurasidone in patients with SBD-ASIB.
- Design: A multicenter, randomized, double-blind, active-controlled clinical trial.
- Participants: 91 individuals diagnosed with severe bipolar depression and exhibiting acute suicidal ideation and behavior.[\[6\]](#)
- Intervention: Participants were randomized to receive either NRX-101 or lurasidone.
- Primary Endpoints:
  - Change from baseline in depression severity scores (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS).
  - Change from baseline in suicidality scores (e.g., Columbia-Suicide Severity Rating Scale - C-SSRS).
- Key Safety Endpoint: Incidence and severity of akathisia, measured using a standardized rating scale.[\[6\]](#)
- Compliance Monitoring: Electronic compliance monitoring was utilized to enhance adherence to the treatment regimen.[\[5\]](#)

## Signaling Pathways and Experimental Workflow

### Proposed Mechanism of Action of NRX-101

The therapeutic effect of NRX-101 is believed to be mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor by its D-cycloserine component. This is thought to restore synaptic plasticity and alleviate depressive symptoms. The lurasidone component acts as a

serotonin and dopamine receptor antagonist, contributing to the overall antidepressant and mood-stabilizing effects.

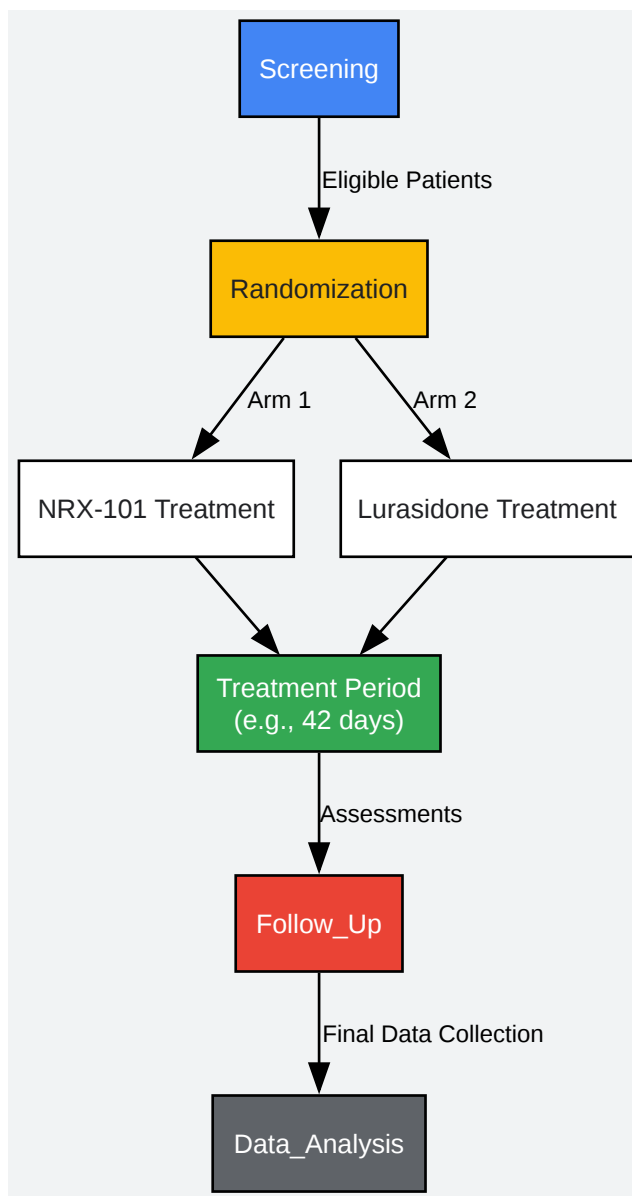


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Caption: Proposed mechanism of NRX-101 in bipolar depression.

## Clinical Trial Workflow

The following diagram illustrates a typical workflow for the clinical trials of NRX-101.



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Caption: A simplified workflow for a randomized controlled trial of NRX-101.

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